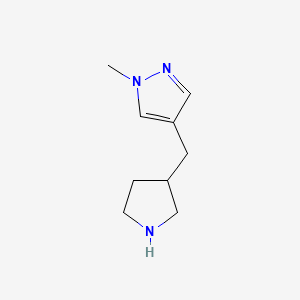

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

1-methyl-4-(pyrrolidin-3-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVAVFGZMDXVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Typical Reaction Scheme:

- Step 1: Condensation of a suitable hydrazine derivative (e.g., methylhydrazine) with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl precursor.

- Step 2: Cyclization under acidic or catalytic conditions to form the pyrazole ring.

- Step 3: Introduction or retention of substituents such as the pyrrolidin-3-ylmethyl group at position 4.

Specific Preparation Methods for this compound

Cyclization Using Methylhydrazine and Pyrrolidin-3-ylmethyl Precursors

A plausible synthetic route involves condensation of methylhydrazine with a pyrrolidin-3-ylmethyl-containing 1,3-diketone or equivalent intermediate. The pyrrolidin-3-ylmethyl substituent can be introduced via alkylation or reductive amination of the pyrazole nucleus or by using a pyrrolidine-substituted precursor in the cyclization step.

- Reaction Conditions: Typically conducted in organic solvents such as ethanol or methanol.

- Catalysts: Acidic catalysts or metal salts (e.g., copper triflate) can be employed to facilitate cyclization and improve regioselectivity.

- Temperature: Mild heating or reflux conditions to promote ring closure.

- Outcome: Formation of this compound with good regioselectivity.

Alkylation of Preformed Pyrazole

An alternative method involves the alkylation of 1-methylpyrazole at the 4-position with a suitable pyrrolidin-3-ylmethyl electrophile (e.g., halide or mesylate). This method requires:

Use of Pyrrolidine Derivatives in Cyclization

Recent studies describe the synthesis of pyrazole derivatives bearing pyrrolidine substituents by reacting hydrazine derivatives with pyrrolidine-containing carbonyl compounds. For example, pyrrolidin-3-ylmethyl aldehydes or ketones can be condensed with methylhydrazine under controlled conditions to yield the substituted pyrazole ring.

Catalytic and Green Chemistry Approaches

- Metal-Catalyzed Cyclizations: Ruthenium(II) and iron catalysts have been reported for regioselective synthesis of substituted pyrazoles with high yields and functional group tolerance.

- Microwave-Assisted Synthesis: Microwave irradiation under solvent-free conditions accelerates pyrazole formation from tosylhydrazones and α,β-unsaturated carbonyl compounds, offering rapid and efficient synthesis.

- One-Pot Procedures: Some protocols enable one-pot synthesis combining cyclocondensation and oxidative aromatization steps, improving overall efficiency and yield.

Data Table Summarizing Preparation Methods

| Methodology | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclization of methylhydrazine with pyrrolidin-3-ylmethyl diketone | Methylhydrazine, pyrrolidin-3-ylmethyl diketone | Ethanol/MeOH, acid catalyst, reflux | 50–80 | Precise substitution control, regioselective |

| Alkylation of 1-methylpyrazole anion | 1-methylpyrazole, NaH, pyrrolidin-3-ylmethyl halide | DMF, room temp to mild heating | 22–60 | Requires strong base, careful work-up to avoid hydrolysis |

| Metal-catalyzed cyclization | Diarylhydrazones, vicinal diols, Fe or Ru catalysts | Mild heating, O2 as oxidant | 70–90 | High functional group tolerance, green chemistry |

| Microwave-assisted cyclization | Tosylhydrazones, α,β-unsaturated carbonyls | Microwave, solvent-free | 60–85 | Rapid, solvent-free, energy efficient |

| One-pot cyclocondensation & oxidation | Chalcones, arylhydrazines, Cu catalyst | Room temp to reflux, ionic liquid medium | ~82 | Catalyst recyclable, no extra oxidant needed |

Research Findings and Notes

- The synthesis of this compound benefits from the inherent nucleophilicity of methylhydrazine and the electrophilicity of pyrrolidin-3-ylmethyl carbonyl precursors, facilitating efficient cyclization.

- Alkylation methods require careful base selection and solvent choice to maximize yield and purity, as pyrrolidine substituents can be sensitive to hydrolysis and side reactions.

- Catalytic methods using iron and ruthenium complexes offer regioselective and high-yielding routes, with the added advantage of using molecular oxygen as a green oxidant.

- Microwave-assisted and one-pot methods reduce reaction times and simplify purification steps, making them attractive for industrial scale-up.

- The compound's synthesis is often conducted as racemic mixtures, with stereochemical control being a potential area for further research.

Análisis De Reacciones Químicas

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds

Mecanismo De Acción

The mechanism of action of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The target compound is distinguished by its pyrrolidin-3-ylmethyl substituent. Below is a comparison with key analogs:

*Estimated based on structural analysis.

- Pyrrolidine vs.

- Alkyl Substitutions : The ethyl and methyl groups in introduce steric bulk, which may reduce solubility but improve metabolic stability relative to the target compound.

- Aromatic vs. Aliphatic : The 4-nitrophenyl group in provides strong electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Actividad Biológica

1-Methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by methylation and cyclization processes. The characterization of synthesized compounds is usually confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study evaluating various pyrazole derivatives found that certain compounds exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivatives showed IC50 values in the low micromolar range, indicating strong growth inhibition .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17l | A549 | 0.98 ± 0.08 |

| 17l | MCF-7 | 1.05 ± 0.17 |

| 17l | HeLa | 1.28 ± 0.25 |

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 17l was shown to inhibit c-Met signaling pathways in A549 cells, leading to increased apoptosis as confirmed by Western blot analysis and fluorescence quantitative PCR .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Some studies report that certain pyrazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The anti-inflammatory activity is often measured using assays that evaluate the inhibition of nitric oxide production in response to lipopolysaccharide (LPS) stimulation .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| Compound A | 60.56 |

| Compound B | 57.24 |

| Diclofenac | 54.65 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, with several studies indicating efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of pyrazoles demonstrated significant antibacterial activity with MIC values ranging from 12.5 mg/mL to 25.1 µM against different pathogens .

Case Studies

A notable case study involved a derivative structurally similar to this compound that was evaluated for its synergistic effects when combined with conventional chemotherapy agents like doxorubicin. The combination therapy showed enhanced cytotoxicity in breast cancer cell lines characterized by poor prognosis, suggesting a potential for improved treatment regimens .

Q & A

Q. What are the established synthetic routes for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves functionalizing the pyrazole core with a pyrrolidinylmethyl group. A common approach (e.g., for analogous compounds) starts with 1-methyl-4-nitro-1H-pyrazole, which undergoes nucleophilic substitution with pyrrolidine derivatives under controlled conditions . Optimization strategies include:

- Catalyst selection: Palladium or copper catalysts enhance coupling efficiency in analogous pyrazole-pyrrolidine systems.

- Temperature control: Reactions often proceed at 50–80°C to balance yield and side-product formation.

- Solvent systems: Polar aprotic solvents like THF or DMF improve solubility of intermediates .

Table 1: Example Reaction Conditions for Pyrazole-Pyrrolidine Hybrid Synthesis

| Precursor | Reagent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-4-nitro-1H-pyrazole | Pyrrolidine | CuSO₄ | 50 | 61 | |

| 1-Methyl-4-bromo-1H-pyrazole | Pyrrolidin-3-ylmethanol | Pd(PPh₃)₄ | 80 | 78 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR: The pyrrolidine ring protons (δ 1.8–3.0 ppm) and pyrazole protons (δ 7.2–8.1 ppm) show distinct splitting patterns. Methyl groups on the pyrazole appear as singlets near δ 3.5 ppm .

- IR: Stretching vibrations for C-N (1250–1350 cm⁻¹) and pyrrolidine N-H (3300 cm⁻¹) are key identifiers.

- Mass Spectrometry: High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 206.1 for C₁₀H₁₆N₃) .

Q. What are the stability considerations for storing this compound?

Answer:

Q. What in vitro assays are suitable for initial biological screening of this compound?

Answer:

Q. How does the pyrrolidinylmethyl substituent influence the compound’s physicochemical properties?

Answer:

- Lipophilicity: The pyrrolidine ring increases logP compared to unsubstituted pyrazoles, enhancing membrane permeability.

- Solubility: Protonation of the pyrrolidine nitrogen improves aqueous solubility at physiological pH.

- Steric effects: The substituent’s bulkiness may hinder binding to flat active sites .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .

- Molecular Docking: Simulate interactions with target proteins (e.g., CRF-1 receptors) using AutoDock Vina. For example, pyrrolidine’s NH group may form hydrogen bonds with Asp-187 in the receptor .

Table 2: Example Docking Scores for Analogous Compounds

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1-Methyl-4-nitro-pyrazole | CRF-1 Receptor | –9.2 | |

| Pyrrolidine-pyrazole hybrid | Kinase X | –8.5 |

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

Answer:

- Meta-analysis: Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, cell type).

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., nitro vs. methyl groups) to isolate contributing factors .

- Orthogonal assays: Validate antimicrobial claims using both MIC and time-kill kinetics .

Q. How can regioselective functionalization of the pyrazole core be achieved?

Answer:

- Directing groups: Install temporary groups (e.g., sulfonyl) at C-3 to direct electrophilic substitution to C-4 .

- Cross-coupling: Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-methylphenylboronic acid) for C-5 modifications .

Q. What advanced characterization techniques (e.g., X-ray crystallography) reveal conformational flexibility?

Answer:

- Single-crystal X-ray diffraction: Resolve bond angles and torsion angles between the pyrazole and pyrrolidine rings. For example, a 2024 study showed a dihedral angle of 15.2° in a related compound, indicating moderate flexibility .

- Dynamic NMR: Monitor ring puckering of pyrrolidine at variable temperatures .

Q. How do solvent effects impact the compound’s reactivity in catalytic reactions?

Answer:

- Polar solvents (DMF, DMSO): Stabilize transition states in SNAr reactions, increasing substitution rates.

- Nonpolar solvents (toluene): Favor radical intermediates in photochemical reactions.

- Protic vs. aprotic: Protic solvents (e.g., ethanol) may protonate the pyrrolidine nitrogen, altering nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.